4,5-Dichloro-2-fluorobenzonitrile
Overview
Description
4,5-Dichloro-2-fluorobenzonitrile is a chemical compound with the molecular formula C7H2Cl2FN . It has a molecular weight of 190 . It is used as a research chemical .
Synthesis Analysis
While specific synthesis methods for 4,5-Dichloro-2-fluorobenzonitrile are not directly discussed in the available literature, related halogenated benzonitriles are frequently used as intermediates in the synthesis of various heterocyclic compounds and pharmaceuticals.Molecular Structure Analysis
The molecular structure of 4,5-Dichloro-2-fluorobenzonitrile is represented by the InChI code1S/C7H2Cl2FN/c8-5-1-4 (3-11)7 (10)2-6 (5)9/h1-2H
. This indicates that the molecule consists of a benzene ring with two chlorine atoms, one fluorine atom, and a nitrile group attached to it . Chemical Reactions Analysis
Halogenated benzonitriles, such as 4,5-Dichloro-2-fluorobenzonitrile, participate in various chemical reactions, often serving as precursors for the synthesis of heterocyclic compounds.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4,5-Dichloro-2-fluorobenzonitrile, focusing on six unique fields:
Pharmaceutical Research
4,5-Dichloro-2-fluorobenzonitrile is widely used in pharmaceutical research as a building block for the synthesis of various bioactive compounds. Its unique chemical structure allows for the creation of molecules with potential therapeutic properties, including antiviral, antibacterial, and anticancer agents .
Agricultural Chemistry
In agricultural chemistry, 4,5-Dichloro-2-fluorobenzonitrile is utilized in the development of agrochemicals such as herbicides and pesticides. Its efficacy in targeting specific pests and weeds makes it a valuable component in enhancing crop protection and yield .
Material Science
This compound is also significant in material science, particularly in the synthesis of advanced polymers and resins. These materials are used in various applications, including coatings, adhesives, and electronic components, due to their enhanced durability and performance.
Environmental Science
4,5-Dichloro-2-fluorobenzonitrile plays a role in environmental science, especially in the study of pollutant degradation and remediation. Researchers use it to understand the breakdown processes of chlorinated compounds in the environment, aiding in the development of more effective environmental cleanup strategies .
Chemical Synthesis
In the field of chemical synthesis, this compound serves as a versatile intermediate for the production of complex organic molecules. Its reactivity and stability make it an ideal candidate for various synthetic pathways, facilitating the creation of novel compounds for research and industrial purposes .
Mechanism of Action
While the specific mechanism of action for 4,5-Dichloro-2-fluorobenzonitrile is not directly discussed in the available literature, it is suggested that the antimicrobial activity of related compounds, such as isothiazolinones, is attributed to their ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,5-dichloro-2-fluorobenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FN/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOFGRVZPCXWDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-fluorobenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.